molecular formula C10H13BrO2 B1444594 (2-Bromo-5-ethoxy-4-methylphenyl)methanol CAS No. 1350759-96-4

(2-Bromo-5-ethoxy-4-methylphenyl)methanol

Cat. No. B1444594
Key on ui cas rn: 1350759-96-4
M. Wt: 245.11 g/mol
InChI Key: QTUOCAFRQIHIPS-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

To a solution of (2-bromo-5-ethoxy-4-methylphenyl)methanol (2.30 g, 9.38 mmol) in DCM (40 mL) was added Dess-Martin periodinane (5.97 g, 14.08 mmol). The resulting mixture was stirred at room temperature for 1 hour. The reaction mixture was diluted with ether and was then concentrated. The residue was taken up in ether and was washed with of a mixture of 10% aqueous Na2S2O3 and saturated aqueous NaHCO3 (1/1), water and brine. The aqueous washings were back-extracted with ether and the organic layer was washed with water and brine. The combined organic layers were dried over Na2SO4 and concentrated. The residue was purified on a silica gel column eluting with 5 to 10% EtOAc in hexanes to afford the title intermediate as a white solid
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
5.97 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH2:10][CH3:11])=[CH:4][C:3]=1[CH2:12][OH:13].CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl.CCOCC>[Br:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([O:9][CH2:10][CH3:11])=[CH:4][C:3]=1[CH:12]=[O:13]

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)OCC)CO
Name
Quantity
5.97 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was then concentrated
WASH
Type
WASH
Details
was washed with of a mixture of 10% aqueous Na2S2O3 and saturated aqueous NaHCO3 (1/1), water and brine
EXTRACTION
Type
EXTRACTION
Details
The aqueous washings were back-extracted with ether
WASH
Type
WASH
Details
the organic layer was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on a silica gel column
WASH
Type
WASH
Details
eluting with 5 to 10% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C=O)C=C(C(=C1)C)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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